(4-Ethylbenzyl)hydrazine hydrochloride
Overview
Description
(4-Ethylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl It is a hydrazine derivative, which means it contains the functional group -NH-NH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylbenzyl)hydrazine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce primary amines.
Scientific Research Applications
(4-Ethylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-Ethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzylhydrazine hydrochloride: Similar structure but lacks the ethyl group.
Phenylhydrazine hydrochloride: Contains a phenyl group instead of an ethylbenzyl group.
Methylhydrazine hydrochloride: Contains a methyl group instead of an ethylbenzyl group.
Uniqueness
(4-Ethylbenzyl)hydrazine hydrochloride is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
(4-ethylphenyl)methylhydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-8-3-5-9(6-4-8)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDDVRFQUNSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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